molecular formula C18H18ClN3OS B2460677 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine CAS No. 422532-96-5

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine

Cat. No.: B2460677
CAS No.: 422532-96-5
M. Wt: 359.87
InChI Key: CXEIENDRQFJMOX-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C18H18ClN3OS and its molecular weight is 359.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Screening

The research into quinazoline derivatives, including those similar in structure to 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine, focuses on designing, synthesizing, and evaluating their pharmacological properties. For instance, quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities. These compounds show significant promise in the development of new therapeutic agents due to their potent activity profiles against microbes, pain, and inflammation (Dash et al., 2017).

Antibacterial and Antitubercular Agents

Another study highlighted the synthesis of quinazolin-4(3H)-one derivatives as potential antibacterial and antitubercular agents. Compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis, showing significant inhibition at various concentrations. This suggests that specific substitutions on the quinazoline ring can enhance antimicrobial efficacy, indicating a pathway for the development of new treatments for bacterial infections and tuberculosis (Maurya et al., 2013).

Inhibition of cGMP Phosphodiesterase

Quinazoline derivatives have also been evaluated for their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, which is essential for vascular relaxation and cardiovascular health. These compounds demonstrate potent and selective inhibition, suggesting potential applications in treating cardiovascular diseases. The study also links the molecular structure of quinazoline derivatives to their pharmacological activity, providing insights into the design of more effective cGMP-PDE inhibitors (Takase et al., 1994).

Anti-inflammatory Activity

The exploration of fluorine-substituted quinazolin-2-amine derivatives for anti-inflammatory activity demonstrated that specific structural modifications could enhance the compounds' efficacy. These derivatives exhibit potent inhibitory effects on inflammation in model systems, highlighting the role of fluorine substitutions in modulating biological activity and suggesting a promising direction for developing new anti-inflammatory drugs (Sun et al., 2019).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEIENDRQFJMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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